molecular formula C16H16INO3 B2566126 N-(4-iodo-2-methylphenyl)-3,4-dimethoxybenzamide CAS No. 303971-86-0

N-(4-iodo-2-methylphenyl)-3,4-dimethoxybenzamide

Cat. No.: B2566126
CAS No.: 303971-86-0
M. Wt: 397.212
InChI Key: HCXJEZKCANVRIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-iodo-2-methylphenyl)-3,4-dimethoxybenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of an iodine atom at the 4-position and a methyl group at the 2-position on the phenyl ring, along with two methoxy groups at the 3 and 4 positions on the benzamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodo-2-methylphenyl)-3,4-dimethoxybenzamide typically involves the reaction of 4-iodo-2-methylaniline with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodo-2-methylphenyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(4-iodo-2-methylphenyl)-3,4-dimethoxybenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its potential bioactivity.

    Medicine: It may serve as a lead compound in the development of new pharmaceuticals, particularly in the field of oncology.

    Industry: The compound can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-iodo-2-methylphenyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets The iodine atom and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets The compound may modulate various biological pathways, leading to its observed effects

Comparison with Similar Compounds

Similar Compounds

  • N-(4-iodo-2-methylphenyl)-3,4,5-trimethoxybenzamide
  • N-(4-iodo-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide
  • N-(4-iodo-2-methylphenyl)-2-furamide

Uniqueness

N-(4-iodo-2-methylphenyl)-3,4-dimethoxybenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

N-(4-iodo-2-methylphenyl)-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16INO3/c1-10-8-12(17)5-6-13(10)18-16(19)11-4-7-14(20-2)15(9-11)21-3/h4-9H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXJEZKCANVRIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.